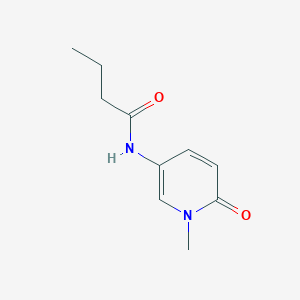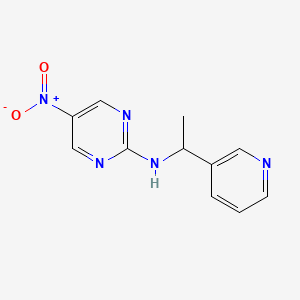![molecular formula C14H17NO4 B7586791 (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), a member of the G protein-coupled receptor family.
Mécanisme D'action
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid acts as a positive allosteric modulator of mGluR4. This receptor is primarily found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release and neuroprotective effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in lab experiments is its selectivity for mGluR4. This allows researchers to study the specific effects of mGluR4 activation without interference from other receptors. However, one limitation of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid. One area of interest is the potential therapeutic applications of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another area of interest is the potential use of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid and its effects on neurotransmitter release.
Méthodes De Synthèse
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with a strong acid to yield (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid.
Applications De Recherche Scientifique
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11(12(17)18)15-13(19)14(7-4-8-14)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCSFCKOLHJDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)



![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)